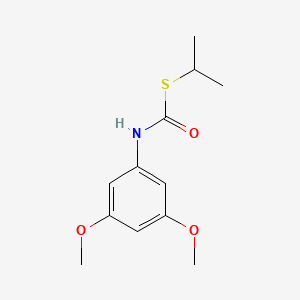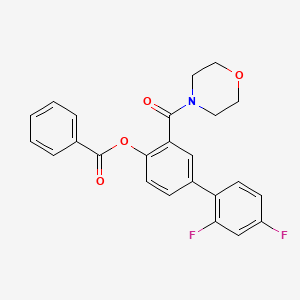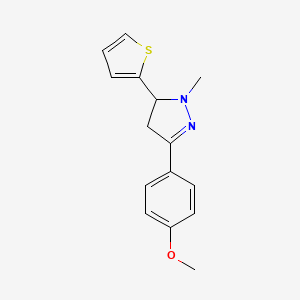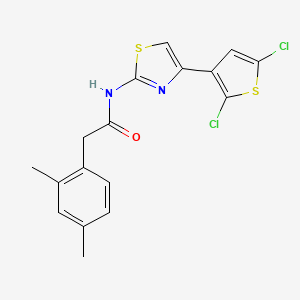
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two phenoxy groups and two diphenylamine groups attached to the triazine ring, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of chlorinated triazine derivatives with phenoxy and diphenylamine groups. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with phenol and diphenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with phenoxy and diphenylamine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the phenoxy or diphenylamine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidation or reduction products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield substituted triazines, while oxidation can produce various oxidized derivatives of the compound.
Scientific Research Applications
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also used in studies of nucleophilic substitution and other reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of 4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the compound’s nitrogen atoms can attack electrophilic centers, leading to the formation of new bonds. The compound’s phenoxy and diphenylamine groups can also participate in various interactions, contributing to its reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenyl-1,3,5-triazine: A simpler triazine derivative with two phenyl groups attached to the triazine ring.
4,6-Diphenoxy-1,3,5-triazine: A triazine derivative with two phenoxy groups attached to the triazine ring.
N,N-Diphenyl-1,3,5-triazin-2-amine: A triazine derivative with two diphenylamine groups attached to the triazine ring.
Uniqueness
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to the presence of both phenoxy and diphenylamine groups, which impart distinct chemical and physical properties. This combination of functional groups enhances the compound’s reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
4036-51-5 |
|---|---|
Molecular Formula |
C27H20N4O2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4,6-diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C27H20N4O2/c1-5-13-21(14-6-1)31(22-15-7-2-8-16-22)25-28-26(32-23-17-9-3-10-18-23)30-27(29-25)33-24-19-11-4-12-20-24/h1-20H |
InChI Key |
OCZBYHFXWJKWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)

![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)





![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)




